

Understanding the Structure-Activity Relationship of Cenp-E-IN-3: A Technical Guide

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Compound of Interest

Compound Name: *Cenp-E-IN-3*

Cat. No.: *B15608062*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **Cenp-E-IN-3**, a potent inhibitor of the Centromere-Associated Protein E (CENP-E). CENP-E is a kinesin-like motor protein crucial for chromosome alignment during mitosis, making it a compelling target for anticancer therapies. This document outlines the quantitative data associated with **Cenp-E-IN-3** and its analogs, details the experimental protocols for its characterization, and visualizes the key pathways and workflows.

Core Data Presentation

Cenp-E-IN-3, also referred to as compound 4 in the primary literature, is part of a series of photoswitchable CENP-E inhibitors. The inhibitory activity of these compounds can be modulated by light, offering a sophisticated tool for studying mitotic processes. The following table summarizes the key quantitative data for **Cenp-E-IN-3** and a closely related analog, compound 3, which features a different photoswitchable moiety.

Compound	Condition	IC50 (μM)	Assay Type
Cenp-E-IN-3 (Compound 4)	Data not explicitly provided in the initial analysis	N/A	CENP-E ATPase Assay
Compound 3	Without light illumination	IC50 value not specified, pIC50 = 6.82	CENP-E ATPase Assay
Compound 3	With 365 nm light illumination	IC50 value not specified, pIC50 = 5.85	CENP-E ATPase Assay

Note: While **Cenp-E-IN-3** is identified as a potent inhibitor, specific IC50 values were not available in the initial search results. The data for the related compound 3 is presented for comparative purposes, highlighting the photoswitchable nature of this class of inhibitors.

Experimental Protocols

The characterization of **Cenp-E-IN-3** and its analogs involves several key experimental procedures. The methodologies outlined below are based on standard practices for evaluating CENP-E inhibitors.

CENP-E ATPase Activity Assay

This assay is fundamental to determining the inhibitory potential of compounds against the motor domain of CENP-E.

Objective: To measure the rate of ATP hydrolysis by the CENP-E motor domain in the presence and absence of the inhibitor.

Materials:

- Recombinant human CENP-E motor domain
- Microtubules (polymerized from tubulin)

- ATP (Adenosine triphosphate)
- Assay Buffer (e.g., BRB80 buffer: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)
- ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
- Test compound (**Cenp-E-IN-3**) dissolved in DMSO
- 384-well microplates

Procedure:

- Prepare a reaction mixture containing the CENP-E motor domain and microtubules in the assay buffer.
- Add varying concentrations of **Cenp-E-IN-3** to the reaction mixture in the microplate wells. Include a DMSO-only control.
- Initiate the reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30 minutes).
- Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a two-step addition of reagents to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase-based reaction.
- The luminescence signal is proportional to the amount of ADP generated and thus reflects the CENP-E ATPase activity.
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.

Cell-Based Mitotic Arrest Assay

This assay evaluates the effect of the inhibitor on cell cycle progression in a cellular context.

Objective: To determine if **Cenp-E-IN-3** can induce mitotic arrest by inhibiting CENP-E function in living cells.

Materials:

- HeLa cells or other suitable cancer cell line
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Cenp-E-IN-3**
- Nocodazole (as a positive control for mitotic arrest)
- Fixative (e.g., 4% paraformaldehyde)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Antibodies for immunofluorescence (e.g., anti- α -tubulin for spindle visualization, anti-phospho-histone H3 as a mitotic marker)
- Fluorescence microscope

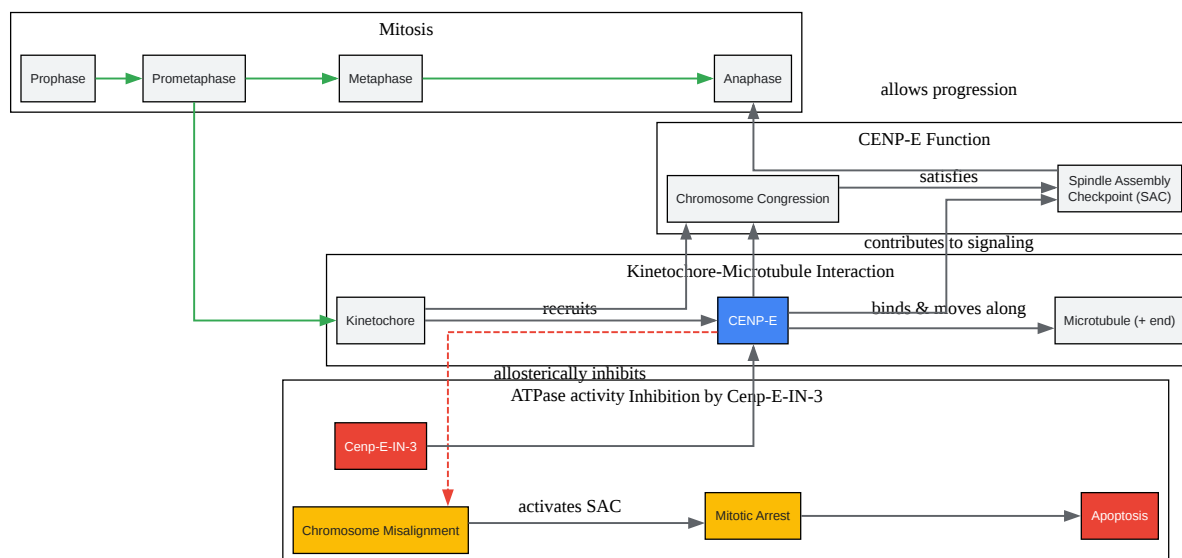
Procedure:

- Seed HeLa cells in multi-well plates and allow them to adhere and grow for 24 hours.
- Treat the cells with various concentrations of **Cenp-E-IN-3** for a specified period (e.g., 16-24 hours).
- Fix the cells with paraformaldehyde and permeabilize them.
- Perform immunofluorescence staining for α -tubulin and phospho-histone H3. Counterstain the nuclei with DAPI.
- Visualize the cells using a fluorescence microscope.
- Quantify the percentage of cells arrested in mitosis (mitotic index) based on condensed chromatin and positive phospho-histone H3 staining.

- Analyze the morphology of the mitotic spindles and chromosome alignment in the treated cells.

Mandatory Visualizations

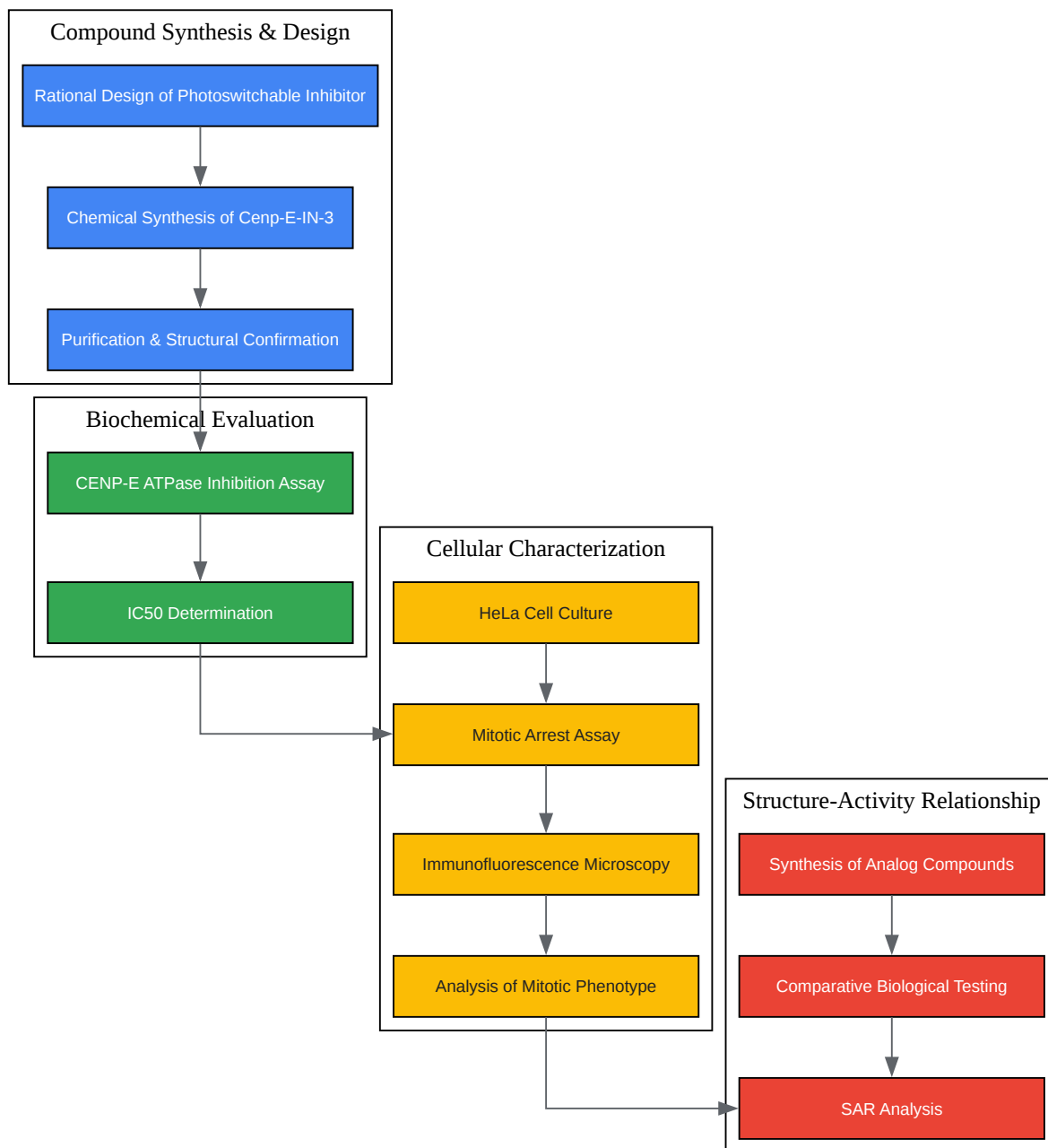
CENP-E Signaling Pathway in Mitosis



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Caption: Signaling pathway of CENP-E in mitosis and its inhibition.

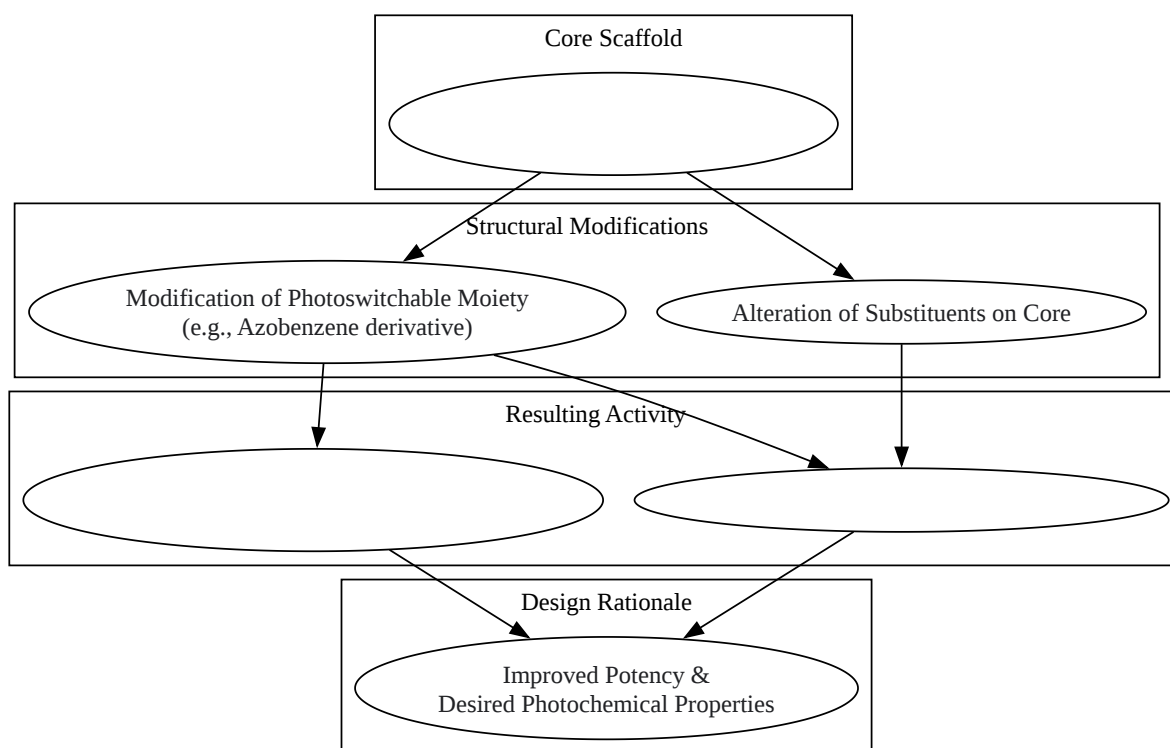
Experimental Workflow for Cenp-E-IN-3 Characterization



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Caption: Workflow for the characterization of **Cenp-E-IN-3**.

Structure-Activity Relationship Logicdot



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